molecular formula C19H18BrN3O4 B5235676 ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B5235676
M. Wt: 432.3 g/mol
InChI Key: STHDBKBGHABXLX-UHFFFAOYSA-N
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Description

Ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C19H18BrN3O4 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.04807 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The compound has been a subject of various synthesis techniques. A study by Sal'nikova et al. (2017) demonstrated the synthesis of similar compounds through a one-pot reaction of ethyl 2-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and furan-2,4(3H,5H)-dione (Sal’nikova, Dmitriev, & Maslivets, 2017). Andina and Andin (2016) further explored functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran] synthesized through three-component condensation (Andina & Andin, 2016).

Characterization and Thermal Decomposition

The characterization and thermal decomposition of similar compounds have been studied. Nalini et al. (2019) focused on the synthesis and characterization of a spiro-oxindole derivative, analyzing its thermal decomposition under various conditions (Nalini et al., 2019).

Crystal Structure Analysis

The crystal structure of related compounds has been a significant area of research. Kumar et al. (2018) synthesized and analyzed the crystal structure of a similar compound, providing insights into its molecular geometry and interactions (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Multifunctional Synthetic Approaches

There have been studies on multifunctional synthetic approaches for similar compounds. Kumar et al. (2014) developed a synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylatesusing water as a solvent, demonstrating an efficient method for synthesizing these types of compounds (Kumar et al., 2014).

Theoretical Characterization and Supra-molecular Assemblies

The theoretical characterization of pyran derivatives, closely related to the compound , was conducted by Chowhan et al. (2020). Their study provided a detailed analysis of the supra-molecular assemblies formed in the solid state of these compounds, using DFT calculations (Chowhan et al., 2020).

Green Synthesis Techniques

The adoption of environmentally friendly synthesis methods for related compounds has been explored. Sharma et al. (2016) reported the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], highlighting the significance of sustainable and less harmful synthesis methods (Sharma, Brahmachari, Kant, & Gupta, 2016).

Ultrasound-Assisted Synthesis

Recent advancements in synthesis techniques include the ultrasound-assisted synthesis of 2-amino-4H-Pyran derivatives, as studied by Kumbhani et al. (2022). This method emphasizes the use of acoustic energy to facilitate chemical reactions, offering a novel approach to synthesis (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

Properties

IUPAC Name

ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-3-5-14-15(17(24)26-4-2)19(12(9-21)16(22)27-14)11-8-10(20)6-7-13(11)23-18(19)25/h6-8H,3-5,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDBKBGHABXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Reactant of Route 2
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Reactant of Route 3
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Reactant of Route 4
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Reactant of Route 5
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Reactant of Route 6
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.